(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine chemical properties
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine chemical properties
An In-depth Technical Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of the secondary amine, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. While this specific molecule is not extensively documented in public literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to provide a predictive yet robust profile. The guide covers physicochemical properties, a proposed synthetic route via reductive amination, detailed protocols for analytical characterization, and an exploration of its potential pharmacological significance based on the broader class of substituted benzylamines. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Molecular Overview
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a substituted benzylamine characterized by a dimethoxy-substituted aromatic ring and a methoxy-containing alkyl chain attached to the nitrogen atom. The presence of multiple methoxy groups and the secondary amine linkage suggests potential for specific molecular interactions, making it a compound of interest for chemical synthesis and pharmacological screening. Substituted benzylamines are a versatile and significant scaffold in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules.[1] The strategic placement of substituents on both the aromatic ring and the amine group allows for precise modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the compound's interaction with biological targets.[1]
The structure combines a 2,3-dimethoxybenzyl moiety, which is electron-rich, with a chiral 1-methoxypropan-2-amine side chain. This combination of features provides a unique three-dimensional structure that could be key to its biological activity.
Physicochemical Properties
Specific experimental data for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is not widely available. However, its core properties can be reliably calculated or inferred from its structure and comparison to related compounds.
| Property | Value / Predicted Value | Source / Basis |
| IUPAC Name | N-(2,3-dimethoxybenzyl)-1-methoxypropan-2-amine | Standard Nomenclature |
| CAS Number | 356090-87-4 | [2] |
| Molecular Formula | C₁₃H₂₁NO₃ | [2] |
| Molecular Weight | 239.31 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogy to similar benzylamines[3] |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO). The methoxy groups may confer slight aqueous solubility compared to non-polar analogs.[4] | Structural Analysis |
| pKa (Conjugate Acid) | Predicted: 8.5 - 9.5 | Analogy to secondary amines |
| Hydrogen Bond Donors | 1 (N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (3x Oxygen, 1x Nitrogen) | Structural Analysis |
Synthesis and Purification
The most direct and industrially relevant method for synthesizing (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the target secondary amine.
Proposed Synthetic Pathway: Reductive Amination
The synthesis involves the reaction of 2,3-dimethoxybenzaldehyde with 1-methoxy-2-aminopropane, followed by reduction.
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethoxybenzaldehyde (1.0 eq)
-
1-Methoxy-2-aminopropane (1.1 eq)
-
Methanol (or Ethanol), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethoxybenzaldehyde and anhydrous methanol. Stir until fully dissolved.
-
Add 1-methoxy-2-aminopropane to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde and formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until the imine is fully consumed (as monitored by TLC).
-
Work-up and Purification: a. Quench the reaction by slowly adding water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel. d. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods are standard for the characterization of secondary amines.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals. Hydrogens on the carbon adjacent to the nitrogen are deshielded and will appear further downfield than typical alkane hydrogens, likely in the 2.5-3.5 ppm range.[7][8] The N-H proton signal is often broad and may appear over a wide range; its identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[8] Distinct signals for the aromatic protons and the three methoxy groups (as singlets) would also be expected.
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¹³C NMR: Carbons bonded directly to the nitrogen atom are deshielded and typically appear in the 30-60 ppm region.[7] The spectrum will also show characteristic signals for the aromatic carbons and the methoxy carbons (typically 55-60 ppm).
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum should exhibit a single, characteristic N-H stretching absorption band in the 3300-3500 cm⁻¹ range.[5][8] This peak is typically sharper and less intense than the broad O-H stretch of alcohols.[8] Other expected absorptions include C-H stretches (aromatic and aliphatic) and C-O stretches from the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5] The molecular ion peak (M⁺) should be observed at m/z = 239. A characteristic fragmentation pattern for amines is alpha-cleavage, where the C-C bond nearest the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.[6]
Caption: Workflow for purification and characterization.
Potential Pharmacological Relevance
The chemical scaffold of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is suggestive of potential biological activity, particularly within the central nervous system.
-
Monoamine Oxidase (MAO) Inhibition: Benzylamines are a well-known class of compounds that can act as substrates or inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[9][10] The substitution pattern on the aromatic ring significantly influences this activity.[9]
-
Receptor Modulation: The phenethylamine backbone, which is structurally related, is a core component of many neurologically active drugs. The N-benzyl substitution is known in some cases to enhance affinity and activity at certain serotonin receptors.[3]
-
Enzyme Inhibition: Beyond MAOs, substituted benzylamines have been investigated as inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase, indicating the versatility of this chemical class.[11]
Further research, including in vitro binding assays and functional screens, would be required to elucidate the specific pharmacological profile of this compound.
Safety, Handling, and Storage
As a novel chemical compound, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine should be handled with care. Based on the parent compound 2,3-Dimethoxybenzylamine, it should be considered an irritant.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Toxicity: No specific toxicity data is available. Assume the compound is potentially hazardous and handle accordingly.
Conclusion
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a distinct chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential biological relevance, based on established chemical principles and data from analogous structures. The detailed protocols and predictive data herein are intended to serve as a valuable resource for researchers initiating studies on this and related substituted benzylamines.
References
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Vicker, N. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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